molecular formula C23H28N2O B1444282 4-(2'-Methyl-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid allylamide CAS No. 1361114-93-3

4-(2'-Methyl-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid allylamide

Cat. No. B1444282
CAS RN: 1361114-93-3
M. Wt: 348.5 g/mol
InChI Key: KHVOYLUHOXBDEW-UHFFFAOYSA-N
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Description

4-(2'-Methyl-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid allylamide (4-MBA) is a novel synthetic compound that has recently been developed for use in scientific research. It is a member of the allylamide family, which are compounds that contain an amide group and an allyl group. 4-MBA has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral properties. In addition, 4-MBA has been used as a synthetic intermediate in the synthesis of other compounds.

Scientific Research Applications

Oxindole Synthesis

The compound has been utilized in oxindole synthesis, employing palladium-catalyzed C-H functionalization. This methodology is significant in medicinal chemistry synthesis, particularly for creating serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Novel Tetrazole Derivatives

It's a key component in synthesizing novel tetrazole derivatives with potential as biological agents. These derivatives exhibit significant antibacterial and anti-TB activities, adding to their medicinal value (Megha et al., 2023).

Asymmetric Synthesis

The compound plays a role in the asymmetric synthesis of polysubstituted piperidines. These piperidines, achieved through domino reactions involving allylic acetate rearrangement and asymmetric Michael addition, are important in the development of biologically active compounds (Salgado et al., 2019).

Anticancer Agents

It is used in the sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as promising anticancer agents. Their synthesis and anticancer potential highlight their pharmaceutical significance (Rehman et al., 2018).

Selective Bacterial Killing

The compound is instrumental in creating chemicals that selectively kill bacterial persisters, a breakthrough in antibiotic treatment. This demonstrates its potential in addressing antibiotic resistance issues (Kim et al., 2011).

Tyrosinase Inhibitors

It contributes to the synthesis of novel biphenyl ester derivatives, which have been found to be significant as tyrosinase inhibitors. This application is crucial in treatments related to hypertension and inflammation (Kwong et al., 2017).

properties

IUPAC Name

4-[[2-(2-methylphenyl)phenyl]methyl]-N-prop-2-enylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O/c1-3-14-25-22(26)23(12-15-24-16-13-23)17-19-9-5-7-11-21(19)20-10-6-4-8-18(20)2/h3-11,24H,1,12-17H2,2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVOYLUHOXBDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2CC3(CCNCC3)C(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2'-Methyl-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid allylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2'-Methyl-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid allylamide
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4-(2'-Methyl-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid allylamide
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4-(2'-Methyl-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid allylamide
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4-(2'-Methyl-biphenyl-2-ylmethyl)-piperidine-4-carboxylic acid allylamide
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